Tirabrutinib
Overview
Description
Tirabrutinib, also known as Velexbru, is a drug used for the treatment of autoimmune disorders and hematological malignancies . It was approved in March 2020 in Japan for the treatment of recurrent or refractory primary central nervous system lymphoma . Tirabrutinib is an irreversible inhibitor of Bruton’s tyrosine kinase .
Synthesis Analysis
Tirabrutinib is synthesized using 4-phenoxyaniline as a raw material by chemical reaction in the presence of a phase transfer catalyst (TBAB) .
Molecular Structure Analysis
Tirabrutinib is an orally administered, small molecule, Bruton’s tyrosine kinase (BTK) inhibitor . It irreversibly and covalently binds to BTK in B cells .
Chemical Reactions Analysis
Tirabrutinib exerts an anti-tumor effect by regulating multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK, in ABC-DLBCL . It also inhibits the cell growth of both TMD8 and U-2932 cells in correlation with the inhibition of BTK autophosphorylation .
Physical And Chemical Properties Analysis
The safety, tolerability, efficacy, and pharmacokinetics of tirabrutinib, a second-generation, highly selective oral Bruton’s tyrosine kinase inhibitor, were evaluated for relapsed/refractory primary central nervous system lymphoma .
Scientific Research Applications
Treatment of Haematological Malignancies : Tirabrutinib has been approved in Japan for treating recurrent or refractory primary central nervous system lymphoma (PCNSL) and is under review for Waldenström's macroglobulinemia and lymphoplasmacytic lymphoma. It shows effectiveness in treating B-cell related cancers by inhibiting aberrant B cell receptor signaling (Dhillon, 2020).
High Efficacy in Waldenström’s Macroglobulinemia : A multicenter, phase II study revealed that tirabrutinib is highly effective for both untreated and relapsed/refractory Waldenström’s macroglobulinemia, with a major response rate of 88.9% and overall response rate of 96.3% (Sekiguchi et al., 2020).
Investigation of Anti-Tumor Mechanism : Research indicates that tirabrutinib exerts its anti-tumor effect by regulating multiple BTK downstream signaling proteins, like NF-κB, AKT, and ERK, particularly in activated B-cell-like diffuse large B-cell lymphoma (Kozaki et al., 2023).
Pharmacokinetic/Pharmacodynamic Modeling for Rheumatoid Arthritis : Tirabrutinib's dosage for treating inflammatory diseases like rheumatoid arthritis was supported by semi-mechanistic pharmacokinetic/pharmacodynamic modeling, suggesting a daily dose of at least 40 mg for optimal BTK occupancy (Meng et al., 2021).
Efficacy in Primary Central Nervous System Lymphoma : Tirabrutinib's therapeutic effect has been confirmed pathologically in human patients with relapsed/refractory primary central nervous system lymphoma, indicating its potential as an effective treatment for this condition (Okita et al., 2021).
Metabolic Characterization : A study on tirabrutinib's metabolism using liver microsomes from rats, dogs, and humans identified eighteen metabolites, including four glutathione conjugates, revealing insights into its metabolic pathways (Zhang et al., 2021).
Safety in Combination Therapies : Tirabrutinib was studied in combination with other cancer drugs like idelalisib and entospletinib, showing good tolerance and safety profiles in patients with various B-cell lymphomas (Morschhauser et al., 2018), (Salles et al., 2018).
Case Reports and Studies : Various studies and reports have discussed the outcomes, adverse effects, and long-term implications of tirabrutinib treatment in different patient cohorts, highlighting its diverse applications in oncological contexts (e.g., Ohka et al., 2021, 2022), (Ohka et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJLPXCPMNSRAM-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tirabrutinib | |
CAS RN |
1351636-18-4 | |
Record name | Tirabrutinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351636184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirabrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15227 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tirabrutinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXG44NDL2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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